![molecular formula C9H14O2 B14623025 3-Methylhexahydrocyclopenta[c]pyran-1(3H)-one CAS No. 58237-62-0](/img/structure/B14623025.png)
3-Methylhexahydrocyclopenta[c]pyran-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylhexahydrocyclopenta[c]pyran-1(3H)-one is a chemical compound belonging to the class of cyclopenta[c]pyrans This compound is characterized by a hexahydrocyclopenta ring fused with a pyran ring, and a ketone functional group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylhexahydrocyclopenta[c]pyran-1(3H)-one typically involves the construction of the cyclopenta[c]pyran skeleton. One of the key synthetic routes includes a Pd(0)-catalyzed intramolecular allylic alkylation, which allows for the stereoselective construction of the core structure . This method is efficient and provides a high yield of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, the use of renewable starting materials and green chemistry principles can further improve the sustainability of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-Methylhexahydrocyclopenta[c]pyran-1(3H)-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the ketone group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
3-Methylhexahydrocyclopenta[c]pyran-1(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound can be used in the production of fine chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Methylhexahydrocyclopenta[c]pyran-1(3H)-one involves its interaction with specific molecular targets and pathways. The ketone group can act as an electrophile, facilitating nucleophilic attack by various biological molecules. This interaction can lead to the formation of covalent bonds and subsequent biological effects. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through different pathways.
Comparison with Similar Compounds
3,4-Dihydro-2H-pyran: A structurally related compound with a similar pyran ring but lacking the cyclopenta ring and ketone group.
3H-Naphtho[2,1-b]pyran: Another related compound with a naphtho ring fused to the pyran ring.
Uniqueness: 3-Methylhexahydrocyclopenta[c]pyran-1(3H)-one is unique due to its fused cyclopenta and pyran rings, along with the presence of a ketone functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
58237-62-0 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
3-methyl-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[c]pyran-1-one |
InChI |
InChI=1S/C9H14O2/c1-6-5-7-3-2-4-8(7)9(10)11-6/h6-8H,2-5H2,1H3 |
InChI Key |
MRXNOBDBXXVMTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2CCCC2C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


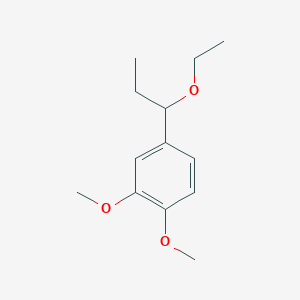
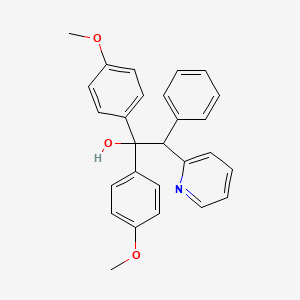
![(8S,9S,10S,13S,14S)-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,2'-3H-furan]](/img/structure/B14622960.png)
![N'-{4-[(6-Iodopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14622961.png)
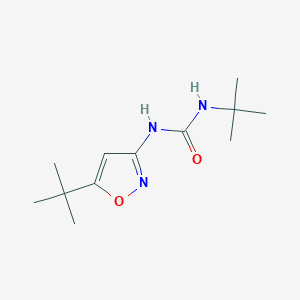
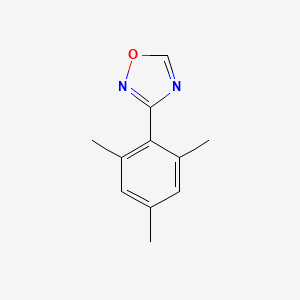
![7-Thiabicyclo[4.2.0]octa-1,3,5-triene-8-carboxylic acid, methyl ester](/img/structure/B14622968.png)
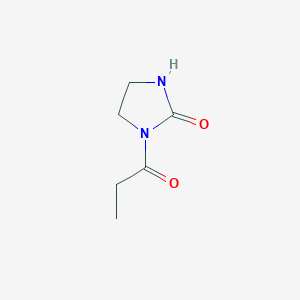
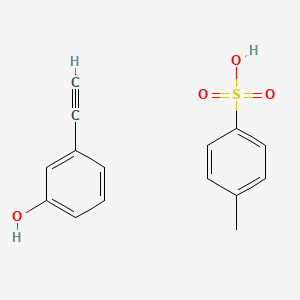

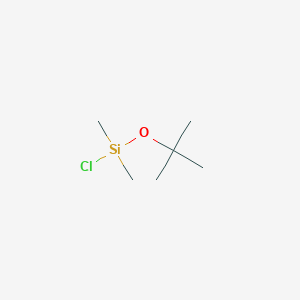
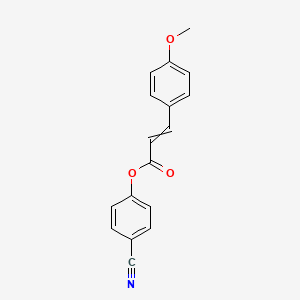
![N-[2-(2-Chloroethoxy)cyclohex-2-en-1-ylidene]hydroxylamine](/img/structure/B14622987.png)

